Phenylethylidenehydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

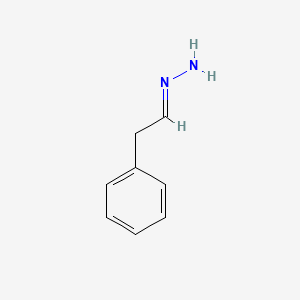

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-2-phenylethylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZSWLOEFLRSGJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=N/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29443-41-2 | |

| Record name | Phenylethylidenehydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLETHYLIDENEHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FZ4W7J6VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Phenylethylidenehydrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethylidenehydrazine (PEH), a key metabolite of the monoamine oxidase inhibitor (MAOI) phenelzine, has garnered significant scientific interest for its distinct pharmacological profile. This technical guide provides an in-depth exploration of the discovery, history, and core scientific investigations into PEH. It details the initial identification of PEH as a product of phenelzine metabolism, the experimental protocols for its synthesis, and its characterization as a potent inhibitor of γ-aminobutyric acid (GABA) transaminase. This document consolidates key quantitative data and methodologies to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Phenelzine, a hydrazine antidepressant, has been in clinical use for decades. Its therapeutic effects were initially attributed solely to its irreversible inhibition of monoamine oxidase (MAO). However, subsequent research revealed a more complex pharmacological profile, with its metabolites playing a crucial role in its overall activity. Among these metabolites, this compound (PEH) has emerged as a significant contributor to the anxiolytic and anticonvulsant properties of phenelzine, primarily through its potent inhibition of GABA transaminase (GABA-T). This guide traces the scientific journey of PEH, from its initial discovery to its characterization as a distinct pharmacologically active agent.

Discovery and Historical Context

The synthesis of phenelzine was first described in 1932. However, the elucidation of its metabolic pathways and the identification of its active metabolites occurred much later. The research group of Dr. Glen B. Baker and Dr. Ronald T. Coutts at the University of Alberta, Canada, were pioneers in this field. Their work in the 1980s and 1990s was instrumental in understanding the complex metabolism of phenelzine.

While a singular "discovery" paper for PEH is not readily apparent, a 2001 publication by Paslawski and colleagues, which included Baker and Coutts, explicitly states that PEH was "synthesized in our laboratories" for research purposes. This indicates that by this time, PEH had been identified as a metabolite of interest, and a method for its chemical synthesis had been established by this research group. Their extensive research on phenelzine's effects on GABA levels pointed towards the existence of an active metabolite responsible for these effects, which was later confirmed to be PEH.[1]

The identification of PEH as a metabolite was likely accomplished using the analytical techniques of the era, such as gas chromatography-mass spectrometry (GC-MS), often involving chemical derivatization to enhance the volatility and detectability of the compounds.

Key Researchers and Institutions

The primary contributors to the discovery and early understanding of this compound are:

-

Dr. Glen B. Baker: Professor of Psychiatry and Neuroscience at the University of Alberta. His research focused on the neurochemistry and pharmacology of psychiatric disorders and their treatments.

-

Dr. Ronald T. Coutts: Professor in the Faculty of Pharmacy and Pharmaceutical Sciences at the University of Alberta. His expertise lay in the synthesis, metabolism, and analysis of drugs.

Their collaborative work at the University of Alberta was foundational in characterizing the metabolic pathways of phenelzine and identifying the pharmacological significance of its metabolites, including PEH.

Experimental Protocols

Synthesis of this compound

General Experimental Protocol for Phenylhydrazone Synthesis:

-

Reaction Setup: A solution of phenylacetaldehyde in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a condenser and a dropping funnel.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution of phenylacetaldehyde at room temperature or with gentle heating.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol or methanol), to yield pure this compound.

-

Characterization: The structure and purity of the synthesized PEH would have been confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Identification of PEH as a Phenelzine Metabolite

The identification of PEH as a metabolite of phenelzine in biological samples (e.g., urine, plasma, brain tissue) during the 1980s and early 1990s would have likely involved the following steps:

-

Sample Preparation: Biological samples from subjects administered phenelzine would be collected. The samples would undergo an extraction procedure to isolate the drug and its metabolites. This often involved liquid-liquid extraction or solid-phase extraction.

-

Derivatization: Due to the polar nature of hydrazines, derivatization was a common step to improve their chromatographic properties and mass spectral characteristics. A common derivatizing agent for hydrazines is pentafluorobenzaldehyde, which reacts with the hydrazine moiety to form a stable, volatile hydrazone derivative.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized extract would be injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): The different components of the extract are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized (typically by electron impact ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint" for each compound.

-

-

Identification: The mass spectrum of the suspected PEH derivative from the biological sample would be compared to the mass spectrum of a synthesized, authenticated standard of the PEH derivative. Matching retention times in the gas chromatogram and identical mass spectra would confirm the presence of PEH as a metabolite.

Quantitative Data

Early studies focused on the effects of PEH on GABA levels and GABA-T activity. While comprehensive tables of quantitative data from the initial discovery are not available in a single source, key findings from later studies building on this initial work provide valuable insights.

| Parameter | Value | Reference |

| Effect on GABA Content | ||

| In vitro pre-treatment with 100 µM PEH | Increased GABA content in rat hippocampal slices by approximately 60% over vehicle-treated controls. | [2] |

| GABA Transaminase (GABA-T) Inhibition | ||

| In vitro studies | PEH is a potent inhibitor of GABA-T. | [1] |

| Pharmacological Effects | ||

| Epileptiform Activity | Pre-incubation with PEH caused a dose- and time-dependent reduction in epileptiform burst frequency in rat hippocampal slices. | [2] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phenelzine to this compound

The metabolism of phenelzine to PEH is a key step in its pharmacological action beyond MAO inhibition.

Caption: Metabolic conversion of phenelzine to PEH and subsequent inhibition of GABA transaminase.

Experimental Workflow for Metabolite Identification

The logical flow for identifying PEH as a metabolite of phenelzine is outlined below.

Caption: Workflow for the identification of PEH as a metabolite of phenelzine.

Conclusion

The discovery of this compound as a pharmacologically active metabolite of phenelzine marked a significant advancement in the understanding of this antidepressant's mechanism of action. The pioneering work of researchers like G.B. Baker and R.T. Coutts laid the groundwork for recognizing the importance of drug metabolism in therapeutic outcomes. PEH's role as a potent GABA transaminase inhibitor has opened new avenues for research into the development of novel anxiolytic and anticonvulsant agents. This technical guide provides a historical and methodological foundation for scientists and researchers continuing to explore the therapeutic potential of this important molecule.

References

The Origin of Phenylethylidenehydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethylidenehydrazine (PEH), a potent inhibitor of γ-aminobutyric acid (GABA) transaminase, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the origin of PEH, tracing its roots from the historical development of monoamine oxidase inhibitors (MAOIs) to its identification as a key bioactive metabolite of the antidepressant drug phenelzine. The guide details the chemical synthesis of PEH, presenting a comprehensive experimental protocol and quantitative data. Furthermore, it elucidates the metabolic pathway from phenelzine to PEH and the subsequent mechanism of action on GABA transaminase through signaling pathway diagrams.

Historical Context: The Dawn of Monoamine Oxidase Inhibitors

The story of this compound is intrinsically linked to the development of the first generation of antidepressant medications, the monoamine oxidase inhibitors (MAOIs). The journey began serendipitously in the early 1950s with the discovery of the antidepressant properties of iproniazid, a drug initially developed for the treatment of tuberculosis.[1][2][3] Researchers observed that patients treated with iproniazid exhibited significant mood elevation.[1] This led to the hypothesis that the inhibition of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine, was responsible for the antidepressant effect.[4][5]

This discovery paved the way for the development of other MAOIs, including phenelzine, which was first synthesized in 1932 by Emil Votoček and Otakar Leminger.[6] Phenelzine, a hydrazine derivative, was approved for the treatment of depression in 1961 and became a cornerstone of antidepressant therapy for several decades.[7][8]

Discovery of this compound as a Bioactive Metabolite

For many years, the therapeutic effects of phenelzine were attributed solely to its irreversible and non-selective inhibition of MAO-A and MAO-B.[7] However, further research into its pharmacology revealed a more complex mechanism of action. It was discovered that phenelzine is not only an inhibitor but also a substrate for monoamine oxidase.[8] This enzymatic reaction leads to the formation of several metabolites, with this compound (PEH) being identified as a significant and pharmacologically active product.[6][8][9]

Subsequent studies demonstrated that PEH is a potent inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[10][11][12][13] By inhibiting GABA-T, PEH leads to an increase in brain GABA levels, which is believed to contribute significantly to the anxiolytic and anticonvulsant properties of phenelzine.[4][5][10] This discovery highlighted that the therapeutic profile of phenelzine is a composite of the effects of the parent drug and its active metabolite, PEH.[8]

Chemical Synthesis of this compound

This compound is synthesized via a condensation reaction between phenylacetaldehyde and hydrazine hydrate. This reaction forms a hydrazone, characterized by the C=N-NH2 functional group.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

Phenylacetaldehyde

-

Hydrazine hydrate (64-80% solution in water)

-

Ethanol

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| Appearance | Pale yellow oil or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Theoretical Yield | Dependent on starting material mass |

| Typical Experimental Yield | 60-80% |

Spectroscopic Data (Predicted):

| Technique | Expected Peaks |

| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), δ 7.0-7.2 (t, 1H, N=CH), δ 5.0-5.5 (br s, 2H, -NH₂), δ 3.5-3.7 (d, 2H, -CH₂-) |

| ¹³C NMR | δ 140-145 (C=N), δ 125-130 (Ar-C), δ 35-40 (-CH₂-) |

| IR (cm⁻¹) | 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1620-1650 (C=N stretch), 1450-1600 (Ar C=C stretch) |

| MS (m/z) | 134 (M⁺), fragments corresponding to the loss of NH₂, and fragments of the phenyl and ethylidene moieties. |

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical synthesis of this compound from phenylacetaldehyde and hydrazine hydrate.

Metabolic and Signaling Pathway

This diagram illustrates the metabolic conversion of phenelzine to this compound and its subsequent inhibition of GABA transaminase.

Conclusion

The origin of this compound is a compelling example of how the study of drug metabolism can unveil novel pharmacologically active compounds. Initially identified as a metabolite of the well-established antidepressant phenelzine, PEH has emerged as a significant molecule in its own right, primarily through its potent inhibition of GABA transaminase. This technical guide has provided a comprehensive overview of its historical context, discovery, and chemical synthesis, offering valuable information for researchers and professionals in the fields of neuroscience and drug development. Further investigation into the therapeutic potential of PEH and its derivatives may lead to the development of new treatments for a range of neurological and psychiatric disorders.

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1-Phenyl-2-(1-phenylethylidene)-hydrazine | C14H14N2 | CID 136372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 29443-41-2 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Phenelzine - Wikipedia [en.wikipedia.org]

- 7. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparison of phenelzine and geometric isomers of its active metabolite, β-phenylethylidenehydrazine, on rat brain levels of amino acids, biogenic amine neurotransmitters and methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound [medbox.iiab.me]

The GABAergic Effects of Phenylethylidenehydrazine: A Technical Review of Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethylidenehydrazine (PEH), a primary metabolite of the monoamine oxidase inhibitor (MAOI) antidepressant phenelzine, has been identified in early studies as a significant contributor to the elevation of brain γ-aminobutyric acid (GABA) levels. This technical guide synthesizes the foundational research on PEH's effects on the GABA system, providing an in-depth look at the quantitative data, experimental methodologies, and the core mechanism of action. Understanding these early findings is crucial for researchers and professionals involved in the development of novel therapeutics targeting the GABAergic system for conditions such as anxiety, epilepsy, and other neurological disorders.

Core Mechanism of Action: Inhibition of GABA Transaminase

The principal mechanism by which this compound elevates GABA levels is through the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA. By inhibiting GABA-T, PEH effectively reduces the breakdown of GABA, leading to its accumulation in the brain. This action is considered a key component of the therapeutic effects observed with its parent compound, phenelzine.[1][2][3]

Quantitative Data Summary

Early in vitro and in vivo studies provided quantitative insights into the effects of PEH on GABA levels. The following tables summarize the key findings from this research.

Table 1: In Vitro Effects of this compound on GABA Levels

| Compound | Concentration | Preparation | Percent Increase in GABA Content (mean ± SEM) | Reference |

| This compound (PEH) | 100 µM | Rat Hippocampal Slices | ~60% | [4] |

Table 2: In Vivo Effects of this compound and its Parent Compound, Phenelzine, on GABA Levels

| Compound | Dose (mg/kg, i.p.) | Animal Model | Brain Region | Effect on GABA Levels | Reference |

| This compound (PEH) | 29.6 | Rat | Caudate-Putamen | Significant Increase in Extracellular GABA | [5] |

| Phenelzine | 15 | Rat | Whole Brain | > 2-fold increase | [6] |

| Phenelzine | 5.1 | Rat | Whole Brain | No significant change | [6] |

| Phenelzine | 10 | Rat | Neocortex | Basal: 1.0 ± 0.2 µmol/g; 4h post-treatment: 2.1 ± 0.2 µmol/g | [7] |

Experimental Protocols

The following sections detail the methodologies employed in the early studies to elucidate the effects of PEH on the GABA system.

In Vitro Analysis of GABA Content in Rat Hippocampal Slices

This experimental protocol was designed to assess the direct impact of PEH on GABA levels in brain tissue.

-

Tissue Preparation: Hippocampal slices were prepared from male Sprague-Dawley rats.

-

Incubation: Slices were pre-incubated with either vehicle or 100 µM this compound (PEH).[4]

-

GABA Measurement: Following incubation, the GABA content of the hippocampal slices was determined. While the specific assay is not detailed in the abstract, such measurements typically involve tissue homogenization, deproteinization, and subsequent quantification of GABA using methods like High-Performance Liquid Chromatography (HPLC).

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol was utilized to measure the real-time effects of systemically administered PEH on extracellular GABA levels in the brains of freely moving rats.

-

Animal Model: Conscious, freely moving rats were used.

-

Microdialysis Probe Implantation: A microdialysis probe was stereotactically implanted into the caudate-putamen.

-

Drug Administration: this compound (29.6 mg/kg, free base weight) was administered.[5]

-

Sample Collection: Dialysate samples were collected at regular intervals.

-

GABA Analysis: The concentration of GABA in the dialysate was quantified using High-Performance Liquid Chromatography (HPLC).[5]

High-Performance Liquid Chromatography (HPLC) for GABA Quantification

A common analytical method for measuring GABA concentrations in biological samples involves pre-column derivatization followed by HPLC with fluorescence or electrochemical detection.

-

Sample Preparation: Brain tissue is homogenized and deproteinized, or microdialysate is collected.

-

Derivatization: GABA in the sample is derivatized with an agent such as o-phthalaldehyde (OPA) to form a fluorescent product.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Detection: The fluorescent GABA derivative is detected using a fluorescence detector.

-

Quantification: The concentration of GABA is determined by comparing the peak area of the sample to that of known standards.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in the early studies of PEH's effects on GABA.

References

- 1. This compound [a.osmarks.net]

- 2. search-library.ucsd.edu [search-library.ucsd.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the antidepressant/antipanic drug phenelzine and its putative metabolite this compound on extracellular gamma-aminobutyric acid levels in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cds.ismrm.org [cds.ismrm.org]

An In-depth Technical Guide to the Fundamental Properties of Phenylethylidenehydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethylidenehydrazine (PEH), a primary active metabolite of the monoamine oxidase inhibitor (MAOI) antidepressant phenelzine, is a potent inhibitor of γ-aminobutyric acid transaminase (GABA-T). This technical guide provides a comprehensive overview of the fundamental properties of PEH, with a focus on its chemical characteristics, mechanism of action, and potential therapeutic applications. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of its biochemical pathway and experimental workflows to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound, systematically named (1E)-(2-Phenylethylidene)hydrazine, is a hydrazone derivative with the chemical formula C₈H₁₀N₂. It is formed in vivo through the metabolism of phenelzine.[1][2][3] While comprehensive experimental data on all physical properties are not extensively documented in publicly available literature, key computed and known properties are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | (1E)-(2-Phenylethylidene)hydrazine | [1] |

| Synonyms | PEH, 2-phenylethylhydrazone, β-phenylethylidenehydrazine | [1][2] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molar Mass | 134.182 g·mol⁻¹ | [1] |

| CAS Number | 29443-41-2 | [1] |

| Appearance | Crystalline solid | [4] |

| Purity (typical) | ≥98.0% | [4] |

| Elimination Half-life | ~12 hours | [2] |

Table 1: Chemical and Physical Data of this compound

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylacetaldehyde

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve phenylacetaldehyde in ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of hydrazine hydrate to the solution. A small amount of glacial acetic acid can be added to catalyze the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then subjected to purification.

Experimental Protocol: Purification of this compound

Materials:

-

Crude this compound

-

Appropriate solvent system for recrystallization (e.g., ethanol/water, hexane/ethyl acetate)

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

Procedure:

-

The crude PEH is dissolved in a minimal amount of a hot solvent in which it is soluble.

-

A second solvent in which PEH is less soluble is slowly added until turbidity persists.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

The purity of the final product can be assessed by its melting point and spectroscopic methods such as NMR and mass spectrometry.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of this compound is the inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][6]

Inhibition of GABA Transaminase (GABA-T)

By inhibiting GABA-T, PEH leads to an accumulation of GABA in the brain.[3][6] This increase in GABAergic tone is believed to be the underlying mechanism for the observed anxiolytic and anticonvulsant effects of its parent drug, phenelzine.[1][7]

Quantitative Data on GABA-T Inhibition and GABA Elevation:

While a specific IC₅₀ value for PEH's inhibition of GABA-T is not consistently reported in the literature, several studies provide quantitative insights into its efficacy:

| Parameter | Value/Observation | Experimental System | Source |

| GABA Content Increase | ~60% | Rat hippocampal slices (100 µM PEH) | [8] |

| GABA-T Inhibition (by Phenelzine) | 23% at 24h | Rat whole brain (15 mg/kg i.p.) | [9] |

Table 2: Quantitative Effects of PEH on GABA Levels and GABA-T Activity

It is important to note that the in vivo inhibition of GABA-T by phenelzine is attributed to its metabolite, PEH.[7][10]

Signaling Pathway

The mechanism of action of PEH is centered on the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. PEH's intervention in this pathway leads to a significant alteration in the balance of neurotransmitters.

Experimental Protocols for Studying PEH Activity

In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of PEH on GABA-T activity.

Materials:

-

Purified GABA-T enzyme

-

GABA solution

-

α-ketoglutarate solution

-

Cofactor (e.g., Pyridoxal 5'-phosphate)

-

Detection reagent (e.g., a system to measure glutamate or succinic semialdehyde production)[11]

-

This compound (PEH) at various concentrations

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the buffer, α-ketoglutarate, and the cofactor.

-

Add varying concentrations of PEH to the wells of the microplate. Include a control group with no inhibitor.

-

Add the purified GABA-T enzyme to each well and pre-incubate for a specified time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the GABA solution to all wells.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each PEH concentration and determine the IC₅₀ value.

In Vivo Microdialysis for Brain GABA Level Measurement

This protocol outlines the general steps for measuring extracellular GABA levels in the brain of a freely moving animal model following the administration of PEH.[2][12][13]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound (PEH) solution for administration

-

Anesthetic and surgical tools

Procedure:

-

Surgically implant a guide cannula into the specific brain region of interest (e.g., striatum, hippocampus) of the anesthetized animal using a stereotaxic apparatus.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate using a syringe pump.

-

Collect baseline dialysate samples at regular intervals using a fraction collector.

-

Administer PEH to the animal (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples at the same intervals post-administration.

-

Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.

-

Compare the post-administration GABA levels to the baseline levels to determine the effect of PEH.

Potential Therapeutic Applications

The ability of this compound to increase brain GABA levels suggests its potential in the treatment of various neurological and psychiatric disorders characterized by GABAergic deficits.

-

Anxiety Disorders: The anxiolytic effects of phenelzine are thought to be at least partially mediated by PEH's elevation of GABA.[1]

-

Epilepsy: By increasing the inhibitory tone in the brain, PEH has demonstrated anticonvulsant properties in preclinical models.[8] However, a specific ED₅₀ for PEH in seizure models is not well-documented.

-

Neuroprotection: There is emerging evidence that PEH may possess neuroprotective properties, potentially through the reduction of excitotoxicity and the sequestration of reactive aldehydes.[5][10]

Conclusion

This compound is a key bioactive metabolite of phenelzine with a well-defined mechanism of action as a GABA transaminase inhibitor. Its ability to elevate brain GABA levels underpins the therapeutic potential for a range of CNS disorders. While the fundamental properties and biological activities of PEH are established, further research is warranted to fully quantify its potency (e.g., IC₅₀ and ED₅₀ values) and to elucidate its full therapeutic and toxicological profile. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this promising compound.

References

- 1. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search-library.ucsd.edu [search-library.ucsd.edu]

- 4. Development of a stable-isotope dilution assay for gamma-aminobutyric acid (GABA) transaminase in isolated leukocytes and evidence that GABA and beta-alanine transaminases are identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antinociceptive effects of the antidepressant phenelzine are mediated by context-dependent inhibition of neuronal responses in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. bmrservice.com [bmrservice.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

Phenylethylidenehydrazine: A Technical Guide to its Role as a GABA Transaminase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethylidenehydrazine (PEH), a primary metabolite of the monoamine oxidase inhibitor (MAOI) phenelzine, has been identified as a significant inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1][2] This enzyme is critical for the degradation of the principal inhibitory neurotransmitter, GABA. By inhibiting GABA-T, PEH effectively increases synaptic GABA concentrations, a mechanism believed to contribute significantly to the therapeutic effects, particularly the anxiolytic properties, of its parent compound, phenelzine.[2] This technical guide provides a comprehensive overview of the mechanism of action, relevant biological pathways, and experimental methodologies for studying PEH and other GABA-T inhibitors.

Introduction: The GABAergic System and the Role of GABA Transaminase

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS).[3] Gamma-aminobutyric acid (GABA) is the most abundant inhibitory neurotransmitter in the mammalian brain, playing a crucial role in suppressing anxiety, stress, and neuronal hyperexcitability that can lead to seizures.[1][4]

GABAergic neurotransmission begins with the synthesis of GABA from glutamate via the enzyme glutamic acid decarboxylase (GAD).[3] Following its release into the synaptic cleft, GABA can bind to ionotropic GABA-A receptors, which mediate fast inhibitory signals by opening chloride channels, or to metabotropic GABA-B receptors, which produce slower, more prolonged inhibitory effects.[2][5]

The action of GABA in the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Within these cells, GABA is catabolized by the mitochondrial enzyme GABA transaminase (GABA-T) as part of a metabolic pathway known as the GABA shunt.[6][7] GABA-T transfers the amino group from GABA to α-ketoglutarate, yielding succinic semialdehyde and glutamate.[8] Succinic semialdehyde is then oxidized to succinate, which enters the Krebs cycle.[6] The inhibition of GABA-T is therefore a key strategy for increasing the overall concentration of GABA in the brain.[9]

This compound (PEH): A Metabolite with a Key Role

This compound (PEH) is an active metabolite of the well-known antidepressant drug phenelzine.[2][10] While phenelzine itself is a potent, irreversible inhibitor of monoamine oxidase (MAO), its GABA-elevating effects are attributed to PEH's action on GABA-T.[1] This distinction is critical, as PEH exhibits a significantly reduced ability to inhibit MAO compared to its parent compound, suggesting it may offer a more targeted approach to modulating the GABAergic system.[2] Studies have shown that administration of PEH leads to a marked and sustained increase in brain GABA levels.[2]

Mechanism of Action of PEH as a GABA-T Inhibitor

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4][8] The mechanism of inhibition by hydrazine-containing compounds like PEH is believed to involve a chemical reaction with this PLP cofactor. Hydrazine analogues are known to act as inactivators of PLP-dependent enzymes.

Quantitative Analysis of GABA-T Inhibition

Precise in vitro quantitative data for this compound, such as IC50 or Kᵢ values, are not extensively reported in the available scientific literature. However, the activity of GABA-T inhibitors is typically characterized by these metrics. For context and comparative purposes, the table below includes data for other well-characterized GABA-T inhibitors.

| Inhibitor | Enzyme Source | Inhibition Type | IC50 | Kᵢ | Reference |

| This compound (PEH) | Data Not Available | Time-dependent | Data Not Available | Data Not Available | [1],[2] |

| Vigabatrin (gamma-vinyl-GABA) | Pseudomonas fluorescens | Competitive (vs. GABA) | ~51.0 mM | 26 ± 3 mM | |

| Gabaculine | Mouse Brain | Irreversible (Mechanism-based) | - | 1.8 µM | |

| Aminooxyacetic acid | Mouse Brain | Reversible | - | 2.7 µM | |

| Taurine | Pseudomonas fluorescens | Competitive (vs. GABA) | ~78.5 mM | 68 ± 7 mM |

Note: The absence of specific IC50 and Kᵢ values for PEH highlights a gap in the current literature and an opportunity for further research.

Signaling and Metabolic Pathways

The inhibition of GABA-T by PEH directly impacts the GABAergic synapse and the GABA shunt metabolic pathway.

Caption: GABA metabolism and the inhibitory action of PEH.

This diagram illustrates that by blocking GABA-T, PEH prevents the breakdown of GABA, leading to its accumulation. This surplus GABA is available for release into the synaptic cleft, enhancing inhibitory signaling by acting on postsynaptic GABA receptors.

Experimental Protocols

Characterizing the inhibitory activity of compounds like PEH on GABA-T requires specific in vitro enzyme assays. Below is a detailed protocol for a common spectrophotometric assay.

Protocol: In Vitro Spectrophotometric GABA-T Inhibition Assay

This method measures GABA-T activity by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored by the increase in absorbance at 340 nm.

A. Materials and Reagents:

-

Purified GABA transaminase (e.g., from porcine or recombinant human source)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Test Inhibitor (this compound)

-

Positive Control (e.g., Vigabatrin)

-

Assay Buffer: 50 mM Potassium pyrophosphate, pH 8.6

-

96-well UV-transparent microplates

-

Microplate spectrophotometer with temperature control (37°C)

B. Preparation of Solutions:

-

Assay Buffer: Prepare 50 mM Potassium pyrophosphate buffer and adjust the pH to 8.6.

-

Reaction Mixture: Prepare a master mix in the assay buffer containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH. Final concentrations should be optimized, but typical starting points are:

-

GABA: 5-10 mM

-

α-Ketoglutarate: 1-2 mM

-

PLP: 20-50 µM

-

NADP+: 2-2.5 mM

-

SSADH: Sufficient activity to ensure it is not rate-limiting (e.g., 0.5-1 U/mL)

-

-

Inhibitor Solutions: Prepare a stock solution of PEH in a suitable solvent (e.g., DMSO). Create a series of serial dilutions to test a range of concentrations for IC50 determination. Prepare similar dilutions for the positive control.

C. Assay Procedure:

-

Set the microplate reader to maintain a temperature of 37°C.

-

To each well of a 96-well plate, add 10 µL of the test inhibitor dilution (or vehicle control for uninhibited reaction).

-

Add 180 µL of the Reaction Mixture to each well.

-

Allow the plate to pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of a pre-warmed GABA-T enzyme solution to each well.

-

Immediately place the plate in the reader and begin monitoring the increase in absorbance at 340 nm every 60 seconds for 20-30 minutes.

D. Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for an in vitro GABA-T inhibition assay.

Conclusion and Future Directions

This compound is a key metabolite of phenelzine that acts as a potent inhibitor of GABA transaminase. This action elevates brain GABA levels, which is a plausible mechanism for the anxiolytic effects observed with its parent drug. While the qualitative effects of PEH are established, there is a clear need for further research to quantify its inhibitory potency (IC50, Kᵢ) and to fully elucidate its kinetic mechanism of action against GABA-T. Such studies would provide a more complete understanding of its pharmacological profile and could inform the development of novel, more selective GABAergic therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. This compound, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search-library.ucsd.edu [search-library.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. GABA-elevating effects of the antidepressant/antipanic drug phenelzine in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the mechanism of action of Phenylethylidenehydrazine.

An In-Depth Technical Guide to the Mechanism of Action of Phenylethylidenehydrazine For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PEH), the primary active metabolite of the monoamine oxidase inhibitor (MAOI) antidepressant phenelzine, exhibits a distinct and multifaceted mechanism of action centered on the modulation of GABAergic neurotransmission. Unlike its parent compound, PEH has weak effects on monoamine oxidase (MAO) but is a potent inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1] This inhibition leads to a significant and sustained increase in brain concentrations of the inhibitory neurotransmitter GABA.[1][2] This core mechanism is believed to underpin the anxiolytic and potential neuroprotective properties attributed to phenelzine.[2][3] Additionally, PEH contributes to neuroprotection through secondary mechanisms, including the sequestration of cytotoxic reactive aldehydes and the inhibition of primary amine oxidase (PrAO).[4] This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolism of Phenelzine to this compound

This compound is not administered directly but is formed in vivo from its parent drug, phenelzine. Phenelzine is both an inhibitor of and a substrate for monoamine oxidase (MAO).[5] The metabolic conversion to PEH is catalyzed by MAO, with evidence suggesting a primary role for the MAO-B isoenzyme.[6] This bioactivation is crucial, as inhibiting MAO activity with other drugs before phenelzine administration prevents the subsequent rise in brain GABA levels, indicating that PEH is the primary mediator of this effect.[6]

Caption: Metabolic conversion of Phenelzine to its active metabolite, PEH.

Primary Mechanism: Inhibition of GABA Transaminase

The principal mechanism of action of PEH is the potent inhibition of 4-aminobutyrate transaminase (GABA-T), a pyridoxal 5'-phosphate-dependent enzyme.[4][7] GABA-T is the primary catabolic enzyme for GABA, converting it to succinic semialdehyde.[7] By inhibiting GABA-T, PEH prevents the degradation of GABA, leading to its accumulation in the brain. This elevation of GABA, the main inhibitory neurotransmitter in the central nervous system, enhances inhibitory tone and is thought to contribute significantly to the anxiolytic and anticonvulsant effects observed with phenelzine treatment.[2][7]

Caption: PEH inhibits GABA-T, blocking GABA catabolism and increasing its levels.

Quantitative Effects on Neurotransmitter & Amino Acid Levels

| Parameter | Compound | Dose / Concentration | Effect | Brain Region | Species | Reference |

| GABA Content | PEH | 100 µM | ~60% increase over vehicle | Hippocampal Slices | Rat | [7] |

| Extracellular GABA | PEH | 29.6 mg/kg | Significant increase | Caudate-Putamen | Rat | [8] |

| GABA Levels | (E)- and (Z)-PEH | Not specified | Marked increase | Whole Brain | Rat | [4] |

| Alanine Levels | (E)- and (Z)-PEH | Not specified | Marked increase | Whole Brain | Rat | [4] |

| Glutamine Levels | (E)- and (Z)-PEH | Not specified | Decrease | Whole Brain | Rat | [4] |

| Monoamines (NA, DA, 5-HT) | (E)- and (Z)-PEH | Not specified | No considerable alteration | Whole Brain | Rat | [4] |

Secondary Neuroprotective Mechanisms

Beyond its primary effects on the GABA system, PEH possesses other neurochemical properties that may contribute to its overall pharmacological profile, particularly concerning neuroprotection.

Sequestration of Reactive Aldehydes

Oxidative stress and lipid peroxidation generate cytotoxic reactive aldehydes, such as 4-hydroxynonenal (HNE), which can damage cellular macromolecules and contribute to neurodegeneration.[5][9] PEH, containing a reactive hydrazine moiety, can act as a scavenger for these aldehydes.[4] It reacts with the aldehyde's carbonyl group via a condensation reaction to form a stable, non-reactive hydrazone, thus neutralizing the toxic species.[10][11]

Caption: PEH sequesters toxic aldehydes by forming a stable hydrazone adduct.

Inhibition of Primary Amine Oxidase (PrAO)

PEH is also a strong inhibitor of primary amine oxidase (PrAO), also known as semicarbazide-sensitive amine oxidase (SSAO).[4] This enzyme's activity can be elevated in pathological states like Alzheimer's disease and diabetes, and its action produces cytotoxic products, including formaldehyde and hydrogen peroxide.[4][12] Inhibition of PrAO by PEH may represent an additional mechanism for reducing oxidative stress and cellular damage.

Key Experimental Protocols

The following sections detail generalized methodologies for assessing the core mechanisms of PEH.

Protocol: In Vivo Microdialysis for Extracellular GABA Measurement

This protocol is based on methodologies for measuring extracellular neurotransmitter levels in freely moving rats.[12][13]

Objective: To measure the effect of PEH administration on extracellular GABA concentrations in a specific brain region (e.g., striatum, hippocampus).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (1-4 mm membrane)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 122 mM NaCl, 3 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 25 mM NaHCO₃, 0.4 mM KH₂PO₄, 4 mM HEPES; pH adjusted to 7.4.

-

PEH solution for injection

-

HPLC system with fluorescence detection for GABA analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Probe Perfusion & Equilibration: Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.2 µL/min) overnight. On the morning of the experiment, increase the flow rate to 1.0-2.0 µL/min for at least 2 hours to allow for equilibration.

-

Baseline Sample Collection: Begin collecting dialysate samples into vials using the fraction collector at set intervals (e.g., every 20-40 minutes). Collect at least 3-4 baseline samples to establish stable GABA levels.

-

Drug Administration: Administer PEH (e.g., 29.6 mg/kg, i.p.) or vehicle.

-

Post-Injection Sampling: Continue collecting dialysate samples for several hours post-administration to monitor changes in extracellular GABA concentration.

-

Sample Analysis: Analyze GABA concentrations in the collected dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

-

Data Analysis: Express GABA concentrations as a percentage of the mean baseline concentration for each animal. Compare the time course of GABA levels between PEH-treated and vehicle-treated groups.

Caption: Experimental workflow for in vivo microdialysis to measure GABA levels.

Protocol: In Vitro GABA-Transaminase (GABA-T) Activity Assay

This protocol is a generalized colorimetric method based on coupled enzyme reactions.[1]

Objective: To determine the inhibitory effect of PEH on GABA-T activity in tissue homogenates.

Materials:

-

Tissue homogenates (e.g., rat brain) containing GABA-T.

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4-8.6).

-

Substrate solution: GABA and α-ketoglutarate in assay buffer.

-

PEH solutions at various concentrations.

-

Coupled enzyme system (e.g., GABase, which contains succinic semialdehyde dehydrogenase).

-

Detection reagent (e.g., NADP⁺, which is reduced to NADPH).

-

96-well microplate.

-

Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm.

Procedure:

-

Tissue Preparation: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C. Collect the supernatant containing the enzyme. Determine the total protein concentration.

-

Reaction Setup: In a 96-well plate, prepare reaction wells for each condition (control, vehicle, and various concentrations of PEH).

-

Pre-incubation: To each well, add a standardized amount of tissue supernatant (enzyme source) and the corresponding concentration of PEH or vehicle. Allow to pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate Reaction: Start the primary reaction by adding the substrate solution (GABA and α-ketoglutarate) to all wells. Incubate for a set time (e.g., 60 minutes) at 37°C. This allows GABA-T to produce glutamate and succinic semialdehyde (SSA).

-

Detection Step: Add the coupled enzyme system and detection reagent (e.g., GABase and NADP⁺) to each well. The SSADH in the GABase will oxidize the SSA produced in step 4, concomitantly reducing NADP⁺ to NADPH.

-

Measurement: Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADPH produced and thus reflects the GABA-T activity.

-

Data Analysis: Calculate the percentage of GABA-T inhibition for each PEH concentration relative to the vehicle control. Plot the percent inhibition against the log of PEH concentration to determine the IC50 value.

References

- 1. search-library.ucsd.edu [search-library.ucsd.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [a.osmarks.net]

- 4. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of 4-hydroxynonenal with proteins and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrazone synthesis [organic-chemistry.org]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel Phenylethylidenehydrazine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel phenylethylidenehydrazine analogs. These compounds are of significant interest in drug discovery due to their potential to modulate the activity of key enzymes in the central nervous system, particularly γ-aminobutyric acid transaminase (GABA-T). This document details the experimental protocols for their preparation and analysis, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound and its analogs are a class of organic compounds characterized by a phenylethylidene group linked to a hydrazine moiety. The parent compound, β-phenylethylidenehydrazine (PEH), is a known inhibitor of GABA-T, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-T, these analogs can increase the concentration of GABA in the brain, a mechanism that is being explored for the treatment of various neurological disorders, including anxiety and epilepsy.[1][2] This guide focuses on the synthesis of novel analogs with various substituents on the phenyl ring and the characterization of their chemical and biological properties.

Synthesis of this compound Analogs

The primary synthetic route to this compound analogs is through a condensation reaction between a substituted phenylhydrazine and a substituted acetophenone. This reaction is typically carried out in an alcohol solvent, often with a catalytic amount of acid.

General Experimental Protocol: Condensation Reaction

Materials:

-

Substituted phenylhydrazine

-

Substituted acetophenone

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber and solvent system (e.g., hexane:ethyl acetate)

-

UV lamp

Procedure:

-

To a round-bottom flask, add equimolar amounts of the substituted phenylhydrazine and the corresponding substituted acetophenone.

-

Add absolute ethanol as the solvent to dissolve the reactants.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for a period of 1-5 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, the solvent may be removed under reduced pressure to yield the crude product.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound analog.

-

Dry the purified product under vacuum.

Synthesis Workflow

Characterization of Analogs

The synthesized this compound analogs are characterized to confirm their structure, purity, and physical properties. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the molecular structure of the synthesized compounds. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity of atoms.

Representative ¹H NMR Data for (E)-1-(1-phenylethylidene)hydrazine:

-

δ 7.94-7.92 (m, 4H): Aromatic protons

-

δ 7.21-7.15 (m, 6H): Aromatic protons

-

δ 2.16 (s, 3H): Methyl protons (-CH₃)

Representative ¹³C NMR Data for (E)-1-(1-phenylethylidene)hydrazine: [4]

-

δ 158.4 (C): Imine carbon (C=N)

-

δ 139.2 (C): Aromatic carbon

-

δ 129.7 (CH): Aromatic carbon

-

δ 128.5 (CH): Aromatic carbon

-

δ 127.1 (CH): Aromatic carbon

-

δ 14.8 (CH₃): Methyl carbon (-CH₃)

Characterization Workflow

Biological Evaluation: GABA-T Inhibition

The primary biological activity of interest for this compound analogs is the inhibition of GABA-T. The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

In Vitro GABA-T Inhibition Assay Protocol

This protocol describes a common spectrophotometric assay to measure GABA-T activity and its inhibition.

Principle: The activity of GABA-T is determined by a coupled enzyme reaction. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde dehydrogenase (SSADH) then oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

-

Purified GABA-T enzyme

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP⁺

-

Test compounds (this compound analogs)

-

Vigabatrin (positive control)

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add the test compound or vehicle control.

-

Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, NADP⁺, and SSADH in the assay buffer.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the GABA-T enzyme.

-

Immediately place the plate in a microplate reader set at 37°C.

-

Monitor the increase in absorbance at 340 nm at regular intervals.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway of GABA-T Inhibition

Data Presentation

The following tables summarize the quantitative data for a series of synthesized this compound analogs.

Synthesis and Physical Properties

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |

| PEH-H | H | 75 | 105-106 |

| PEH-4F | 4-Fluoro | 78 | 110-112 |

| PEH-4Cl | 4-Chloro | 82 | 121-123 |

| PEH-4Me | 4-Methyl | 72 | 115-117 |

| PEH-4OMe | 4-Methoxy | 70 | 118-120 |

| PEH-2Cl | 2-Chloro | 79 | 114-116 |

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purity.

Biological Activity: GABA-T Inhibition

| Compound ID | Substituent (R) | GABA-T Inhibition IC₅₀ (µM) |

| PEH-H | H | 15 |

| PEH-4F | 4-Fluoro | 8 |

| PEH-4Cl | 4-Chloro | 12 |

| PEH-4Me | 4-Methyl | 25 |

| PEH-4OMe | 4-Methoxy | 30 |

| PEH-2Cl | 2-Chloro | 10 |

Note: IC₅₀ values are indicative and can vary depending on the specific assay conditions.[5]

Biological Activity: Antimicrobial Screening

Some this compound analogs and related hydrazone derivatives have also been investigated for their antimicrobial properties.

| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| PEH-H | H | 64 | >128 | >128 |

| PEH-4Cl | 4-Chloro | 32 | 64 | 128 |

| PEH-NO₂ | 4-Nitro | 16 | 32 | 64 |

Note: MIC (Minimum Inhibitory Concentration) values are representative and sourced from studies on similar hydrazone structures.[6][7][8]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological evaluation of novel this compound analogs. The straightforward condensation reaction allows for the generation of a diverse library of compounds with various substitutions. The primary biological target of these analogs is GABA-T, and their inhibitory activity makes them promising candidates for the development of new therapeutics for neurological disorders. Furthermore, preliminary data suggests potential antimicrobial applications. The experimental protocols and structured data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the structure-activity relationships and pharmacokinetic properties of these analogs is warranted to advance their therapeutic potential.

References

- 1. Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Gram-Positive and Gram-Negative Antibiotic Activity of Asymmetric and Monomeric Robenidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

Preliminary In Vitro Screening of Phenylethylidenehydrazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethylidenehydrazine (PEH) and its derivatives represent a class of compounds with significant potential in neuropharmacology and other therapeutic areas. As analogs of the monoamine oxidase inhibitor phenelzine, these compounds have been primarily investigated for their ability to modulate the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) through the inhibition of its catabolizing enzyme, GABA-transaminase (GABA-T).[1][2][3][4] This guide provides an in-depth overview of the preliminary in vitro screening of this compound compounds, focusing on their synthesis, primary biological target, and the experimental protocols used for their evaluation. The document also explores the broader biological activities of the larger structural class of hydrazones, to which phenylethylidenehydrazines belong.

Core Concepts: The GABAergic Pathway

The primary mechanism of action for many this compound compounds is the inhibition of GABA-transaminase (GABA-T), a key enzyme in the metabolic pathway of GABA.[1][3][4] By inhibiting GABA-T, these compounds prevent the breakdown of GABA, leading to an increase in its synaptic concentration.[1][2] This enhancement of GABAergic neurotransmission is the basis for their potential therapeutic effects in conditions such as epilepsy and anxiety.[2]

Data Presentation: In Vitro GABA-T Inhibition

Preliminary in vitro screening of this compound analogs has demonstrated their efficacy as GABA-T inhibitors. The following table summarizes the percentage of inhibition of GABA-aminotransferase by various substituted β-phenylethylidenehydrazine analogs.

| Compound (Substituent) | Position of Substituent | % Inhibition of GABA-T |

| Unsubstituted | - | 55 |

| Methyl | 2 | 62 |

| Methyl | 3 | 58 |

| Methyl | 4 | 60 |

| Methoxy | 2 | 53 |

| Methoxy | 3 | 51 |

| Methoxy | 4 | 54 |

| Chloro | 2 | 65 |

| Chloro | 3 | 68 |

| Chloro | 4 | 70 |

| Fluoro | 2 | 63 |

| Fluoro | 3 | 66 |

| Fluoro | 4 | 72 |

| Trifluoromethyl | 2 | 45 |

| Trifluoromethyl | 3 | 59 |

| Trifluoromethyl | 4 | 48 |

Data adapted from studies on phenyl-substituted β-phenylethylidenehydrazine analogs. The original research should be consulted for specific experimental conditions.[5]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the condensation reaction between a substituted phenylacetaldehyde and hydrazine hydrate. While specific reaction conditions may vary, a general procedure is outlined below.

In Vitro GABA-Transaminase (GABA-T) Inhibition Assay

The following protocol provides a general framework for assessing the inhibitory activity of this compound compounds against GABA-T. This is often a spectrophotometric assay that measures the product of a coupled enzyme reaction.[1][6]

Materials:

-

Purified GABA-transaminase (e.g., from porcine or recombinant human sources)[7]

-

γ-aminobutyric acid (GABA)

-

α-ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

β-NADP+ (nicotinamide adenine dinucleotide phosphate)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Vigabatrin)

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO or water).

-

Prepare working solutions of GABA, α-ketoglutarate, NADP+, and SSADH in the assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the test compounds at various concentrations (typically in a serial dilution). Include wells for a negative control (vehicle) and a positive control.

-

Add the solution containing GABA, α-ketoglutarate, NADP+, and SSADH to all wells.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the GABA-T solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in absorbance at 340 nm over time. This corresponds to the formation of NADPH, which is proportional to GABA-T activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Broader Screening of Hydrazone Derivatives

Beyond their effects on GABA-T, compounds containing a hydrazone moiety (-NH-N=CH-) have been investigated for a wide range of biological activities. This structural class is of significant interest in medicinal chemistry due to its synthetic accessibility and diverse pharmacological profile. Preliminary in vitro screening of hydrazone libraries has revealed activities including:

-

Antimicrobial and Antifungal Activity: Various hydrazone derivatives have demonstrated inhibitory effects against a spectrum of bacteria and fungi.[8][9][10]

-

Anticancer Activity: A number of hydrazones have been shown to possess cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the micromolar range.[2][9]

-

Monoamine Oxidase (MAO) Inhibition: Given their structural similarity to known MAO inhibitors, some hydrazone derivatives have been screened for their ability to inhibit MAO-A and MAO-B.[9]

The screening of this compound compounds against a broader panel of targets is a logical step in drug discovery to identify novel activities and potential off-target effects.

Conclusion

This compound compounds are a promising class of molecules, primarily recognized for their inhibitory effects on GABA-transaminase. The preliminary in vitro screening of these compounds is a critical step in their evaluation as potential therapeutic agents. This guide has provided an overview of the core concepts, data from initial screenings, and detailed experimental protocols for their synthesis and primary in vitro assay. The broader context of hydrazone chemistry suggests that these compounds may possess a wider range of biological activities, warranting further investigation in diverse screening platforms. For researchers and drug development professionals, a systematic in vitro screening approach is essential to fully elucidate the pharmacological profile of this interesting class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety [mdpi.com]

- 3. Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Phenylethylidenehydrazine: A Potential Neuroprotective Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylethylidenehydrazine (PEH), an active metabolite of the monoamine oxidase inhibitor (MAOI) antidepressant phenelzine (PLZ), is emerging as a promising neuroprotective agent.[1][2][3] Unlike its parent compound, PEH exhibits weak monoamine oxidase (MAO) inhibitory activity, suggesting that its neuroprotective properties stem from distinct mechanisms.[4] This technical guide provides a comprehensive overview of the current understanding of PEH's neuroprotective potential, focusing on its core mechanisms of action, supported by quantitative data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Core Neuroprotective Mechanisms of this compound

PEH exerts its neuroprotective effects through a multi-pronged approach, primarily by enhancing inhibitory neurotransmission and mitigating oxidative stress-induced damage. The two key mechanisms are:

-

Inhibition of GABA-Transaminase (GABA-T): PEH is a potent inhibitor of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5][6] This inhibition leads to a significant and sustained increase in brain GABA levels.[5][6] The elevation of GABAergic tone helps to counteract the excitotoxicity induced by excessive glutamate, a common pathological feature in many neurodegenerative disorders.[3]

-